molecular formula C16H18O2 B3028891 4,4'-Bis(methoxymethyl)-1,1'-biphenyl CAS No. 3753-18-2

4,4'-Bis(methoxymethyl)-1,1'-biphenyl

Cat. No.: B3028891
CAS No.: 3753-18-2
M. Wt: 242.31 g/mol
InChI Key: MODAACUAXYPNJH-UHFFFAOYSA-N
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Description

4,4’-Bis(methoxymethyl)-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, where two methoxymethyl groups are attached to the 4 and 4’ positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

4,4’-Bis(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:

Future Directions

While there is limited information on the future directions of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl, compounds with similar structures have been explored for their potential applications in various fields, including the synthesis of biheterocyclic amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with methanol in the presence of a catalyst. The reaction conditions often include heating under reflux to facilitate the formation of the methoxymethyl groups. Another method involves the reduction of 4,4’-biphenyldicarboxylic acid using sodium borohydride and a Lewis acid in a suitable solvent .

Industrial Production Methods

Industrial production of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(methoxymethyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-(methoxymethyl)-4-[4-(methoxymethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-17-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODAACUAXYPNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=C(C=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364039
Record name 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3753-18-2
Record name 4,4′-Bis(methoxymethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3753-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Bis(methoxymethyl)biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-bis(methoxymethyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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